Lead, dihexyl-, diacetate

Description

Historical Context of Organolead Chemistry Research

The field of organolead chemistry dates back to 1858 with the first synthesis of an organolead compound, hexaethyldilead (Pb₂(C₂H₅)₆). researchgate.net This discovery opened the door to the exploration of a new class of organometallic compounds. A pivotal moment in the history of organolead chemistry was the discovery and large-scale application of tetraethyllead (B6334599) as an anti-knock agent in gasoline, a development that had profound industrial and environmental implications. researchgate.net The synthesis and properties of various organolead compounds have been a subject of scientific inquiry, exploring their unique chemical behaviors and potential applications. researchgate.netbhu.ac.in Research in this area has also been driven by the desire to understand the nature of the carbon-lead bond, which is relatively weak, leading to the easy homolytic cleavage of organolead compounds to form free radicals. researchgate.net

Evolution of Diorganolead(IV) Compound Studies

Within the broader field of organolead chemistry, the study of diorganolead(IV) compounds represents a specialized area of interest. These compounds, characterized by a lead atom in the +4 oxidation state bonded to two organic substituents and two other anionic ligands, have been investigated for their diverse structural and reactive properties. researchgate.netrsc.org Early studies often focused on the synthesis and basic characterization of these compounds. Over time, research has evolved to include more detailed structural analyses using techniques like X-ray crystallography and advanced spectroscopic methods such as multinuclear NMR. researchgate.netresearchgate.net

Investigations into diorganolead(IV) dicarboxylates, a subclass of diorganolead(IV) compounds, have explored their synthesis from precursors like aryllead triacetates. researchgate.net These studies have provided insights into ligand coupling reactions and the formation of various diorganolead species. researchgate.net More recent research has delved into the coordination chemistry of diorganolead(IV) compounds with various ligands, leading to the synthesis of novel complexes with interesting structural motifs and potential applications in areas such as materials science. ubbcluj.ronih.gov

Scope and Significance of Dihexyllead Diacetate Research within Organolead Chemistry

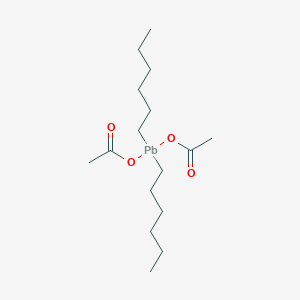

"Lead, dihexyl-, diacetate" is a specific example of a diorganolead(IV) dicarboxylate. While extensive research dedicated solely to this compound is not widely available in public literature, its study is significant within the context of understanding the structure-property relationships of diorganolead(IV) compounds. The presence of the two hexyl groups and two acetate (B1210297) ligands around the lead center influences its solubility, stability, and reactivity.

Research on analogous diorganolead(IV) dicarboxylates provides a framework for understanding the potential characteristics and behavior of dihexyllead diacetate. For instance, studies on various diaryl- and dialkyllead diacetates have contributed to a deeper understanding of their synthesis, spectroscopic properties, and structural chemistry. researchgate.net The investigation of such compounds contributes to the broader knowledge of organometallic chemistry, particularly the chemistry of the heavier main group elements.

Compound Names Table

| Compound Name |

| This compound |

| Hexaethyldilead |

| Tetraethyllead |

| Dihexyllead diacetate |

| Plumbane, bis(acetyloxy)dihexyl- |

| [acetyloxy(dihexyl)plumbyl] acetate |

Chemical Data for this compound

| Property | Value |

| IUPAC Name | [acetyloxy(dihexyl)plumbyl] acetate nih.gov |

| Molecular Formula | C₁₆H₃₂O₄Pb nih.gov |

| Molecular Weight | 495.6 g/mol nih.gov |

| CAS Number | 18279-21-5 nih.gov |

| Synonyms | Dihexyl lead diacetate, Plumbane, bis(acetyloxy)dihexyl- nih.gov |

Structure

2D Structure

Properties

CAS No. |

18279-21-5 |

|---|---|

Molecular Formula |

C16H32O4P |

Molecular Weight |

496 g/mol |

IUPAC Name |

[acetyloxy(dihexyl)plumbyl] acetate |

InChI |

InChI=1S/2C6H13.2C2H4O2.Pb/c2*1-3-5-6-4-2;2*1-2(3)4;/h2*1,3-6H2,2H3;2*1H3,(H,3,4);/q;;;;+2/p-2 |

InChI Key |

TULWYDCDNJEQFW-UHFFFAOYSA-L |

SMILES |

CCCCCC[Pb](CCCCCC)(OC(=O)C)OC(=O)C |

Canonical SMILES |

CCCCCC[Pb](CCCCCC)(OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for Diorganolead Iv Diacetates

Direct Synthesis Approaches for Diorganolead(IV) Diacetates

Direct synthesis often involves the reaction of an organometallic reagent with a lead(IV) salt. A common and powerful lead(IV) reagent is lead tetraacetate, Pb(OAc)₄. wikipedia.org Although direct synthesis of dihexyllead diacetate from lead tetraacetate and a hexylating agent is not extensively documented, the principle follows general organolead chemistry.

For instance, certain aromatic compounds can react directly with lead tetraacetate in an electrophilic aromatic substitution to yield aryllead compounds. wikipedia.org A similar concept can be applied to alkyl groups, though typically with lower efficiency. The reaction would theoretically involve the substitution of two acetate (B1210297) groups on lead tetraacetate with two hexyl groups.

Another approach involves the oxidative addition of an alkyl halide to a low-valent lead species, followed by anion exchange, but this is less common for preparing diacetates directly. The electrochemical synthesis of lead tetraacetate itself is a well-developed process, which can then be used in subsequent reactions. orientjchem.org This method involves the electrochemical oxidation of lead diacetate. orientjchem.org

Precursor-Based Routes to Dihexyllead Diacetate Analogs

More versatile and commonly employed methods involve the use of organometallic precursors, which then transfer their organic groups to a lead salt.

Grignard reagents (R-Mg-X) are highly effective for forming carbon-lead bonds. wikipedia.orgbyjus.com The synthesis of tetraalkyllead compounds from the reaction of a Grignard reagent with lead(II) chloride is a classic example. wikipedia.orgchemeurope.com

For dihexyllead diacetate, a plausible synthetic route would involve the reaction of hexylmagnesium bromide (C₆H₁₃MgBr) with lead(II) chloride to form tetrahexyllead (Pb(C₆H₁₃)₄). This tetraalkyllead compound can then undergo a redistribution reaction with lead tetraacetate to yield the desired dihexyllead diacetate.

Reaction Scheme:

2 C₆H₁₃MgBr + PbCl₂ → Pb(C₆H₁₃)₂ + 2 MgBrCl (Intermediate step, often leading to tetraalkyllead)

Pb(C₆H₁₃)₄ + Pb(OAc)₄ → 2 Pb(C₆H₁₃)₂(OAc)₂

The reactivity of Grignard reagents makes them suitable for creating the initial C-Pb bonds, which can then be modified. byjus.com

Transmetalation, the transfer of ligands from one metal to another, is a key strategy in organometallic synthesis. chemeurope.com This is particularly useful for introducing specific organic groups onto a lead center.

Sn-Pb Exchange: Organotin compounds can be used to prepare organolead compounds. For example, arylation of lead tetraacetate with trialkylaryltin compounds has been used to synthesize aryllead triacetates and diaryllead diacetates. researchgate.net A similar Sn-Pb exchange could be envisioned for alkyl groups, where a dihexyltin precursor reacts with lead tetraacetate. The reaction of tributyl(phenyl)tin with lead(IV) acetate demonstrates the feasibility of such exchanges. oup.com

B-Pb Exchange: The exchange between organoboron compounds and lead salts provides a mild and selective method for forming C-Pb bonds. rsc.org The reaction of an arylboronic acid with lead tetraacetate can produce aryllead triacetates, and in some cases, diaryllead diacetates. rsc.org This boron-lead exchange method could be adapted for the synthesis of dihexyllead diacetate by reacting hexylboronic acid with lead tetraacetate. This approach offers good functional group tolerance and control over the stoichiometry of the product. nih.gov

| Method | Precursor Example | Lead Reagent | General Reaction | Key Advantages |

|---|---|---|---|---|

| Grignard Reagent | Hexylmagnesium Bromide (C₆H₁₃MgBr) | PbCl₂ then Pb(OAc)₄ | RMgX + PbX₂ → R₄Pb → R₂Pb(OAc)₂ | High reactivity, readily available precursors. wikipedia.orgbyjus.com |

| Sn-Pb Exchange | Dihexyldibutyltin ((C₆H₁₃)₂Sn(C₄H₉)₂) | Pb(OAc)₄ | R₂SnR'₂ + Pb(OAc)₄ → R₂Pb(OAc)₂ + R'₂Sn(OAc)₂ | Can be more selective than Grignard reagents. researchgate.net |

| B-Pb Exchange | Hexylboronic Acid (C₆H₁₃B(OH)₂) | Pb(OAc)₄ | 2 RB(OH)₂ + Pb(OAc)₄ → R₂Pb(OAc)₂ + 2 B(OH)₂(OAc) | Mild conditions, good functional group tolerance. rsc.org |

Grignard Reagent Applications in Organolead Synthesis

Control of Stereochemistry in Diorganolead(IV) Diacetate Synthesis

The stereochemistry of diorganolead(IV) diacetates, specifically concerning cis/trans isomerism, is an important aspect of their synthesis. wikipedia.org These compounds can adopt an octahedral geometry where the two organic (hexyl) groups and the two acetate ligands can be arranged in either a cis or trans configuration around the central lead atom.

In the cis-isomer , the two hexyl groups are adjacent to each other, with a C-Pb-C bond angle of approximately 90°. savemyexams.com

In the trans-isomer , the two hexyl groups are on opposite sides of the lead atom, with a C-Pb-C bond angle of 180°. savemyexams.com

The preferred isomer can be influenced by several factors:

Solvent: The polarity and coordinating ability of the solvent can stabilize one isomer over the other.

Steric Hindrance: Bulky organic groups, like hexyl chains, may favor a trans arrangement to minimize steric strain.

Reaction Conditions: Temperature and the nature of the reactants can influence the kinetic versus thermodynamic product distribution.

Mechanistic Investigations of Dihexyllead Diacetate Reactivity

Ligand Exchange and Coordination Dynamics

The acetate (B1210297) groups in organolead compounds like dihexyllead diacetate can be displaced by nucleophiles. wikipedia.orgpsgcas.ac.in This process is a key step in many of its reactions. The mechanism is thought to involve the nucleophilic displacement of an acetate group to form a diorganolead intermediate. wikipedia.orgchemeurope.com In some cases, these intermediates can be isolated. wikipedia.orgpsgcas.ac.inchemeurope.com The reaction is often facilitated by a coordinating species, such as pyridine, which is believed to bind to the lead atom during the reaction. wikipedia.org The rate of ligand substitution can be independent of the incoming ligand's concentration, suggesting a dissociative or interchange mechanism in some instances. dalalinstitute.com

The process can be influenced by the solvent. For example, a change in the reaction medium from a nonpolar to a polar solvent can significantly increase the rate of heterolysis due to strong solvation of the transition state. wikipedia.org

Chelation, the formation of two or more coordinate bonds between a polydentate ligand and a single central metal atom, significantly impacts the reactivity of metal complexes. wikipedia.org The chelate effect describes the enhanced affinity of chelating ligands for a metal ion compared to their monodentate counterparts. wikipedia.orglibretexts.org This effect is primarily driven by an increase in entropy, as the formation of a chelate complex leads to a greater number of free molecules in the system. wikipedia.orglibretexts.org

In organolead compounds, the geometry of the ligands and the coordination at the lead center can be transformed by the presence of ligands with dangling-arm functionalities. allenpress.com For instance, an oxygen-containing dangling arm can form a secondary bond with the lead center, pushing the geometry towards a trigonal bipyramidal structure. allenpress.com This change in geometry can, in turn, influence the reactivity of the compound. The stability and reactivity of such complexes can also be affected by steric crowding, which may weaken the chelation and increase the catalyst's reactivity. acs.org

Nucleophilic Displacement Pathways of Acetate Ligands

Carbon-Lead Bond Cleavage Mechanisms

The breaking of the carbon-lead (C-Pb) bond is a fundamental aspect of the reactivity of organolead compounds. This cleavage can occur through two primary mechanisms: homolytic and heterolytic cleavage.

The C-Pb bond is relatively weak, making its homolytic cleavage to form free radicals a facile process. wikipedia.orgchemeurope.com This type of cleavage, also known as homolysis, involves the even distribution of the bonding electrons between the two separating fragments, resulting in the formation of radicals. pressbooks.publibretexts.org Homolytic cleavage is often initiated by heat or light. pressbooks.pub The generated alkyl radicals are highly reactive species. pressbooks.pubscispace.com For instance, under light irradiation, the cyclohexyl-lead bond of hexacyclohexyldilead undergoes homolytic cleavage to produce a cyclohexyl radical. scispace.com

The generation of radicals is a key feature of the anti-knocking capacity of some organolead compounds, where they act as radical initiators. wikipedia.orgchemeurope.comchemeurope.com

Heterolytic cleavage, or heterolysis, involves the breaking of a covalent bond where one of the bonded species retains both of the original bonding electrons. wikipedia.orgbyjus.com This process results in the formation of a cation and an anion. wikipedia.orgbyjus.com In the context of organolead compounds, heterolytic cleavage of the C-Pb bond would lead to the formation of an organolead cation and a carbanion. curlyarrows.com

The rate of heterolysis is significantly influenced by the polarity of the solvent. wikipedia.org The formation of charged intermediates like carbocations is a crucial step in various organic reactions, including certain substitution and addition reactions. curlyarrows.com While less common than homolytic cleavage for the C-Pb bond, heterolytic pathways can occur, particularly in polar environments or when the organic group can stabilize a negative charge.

Homolytic Cleavage and Radical Generation

Stereochemical Outcomes in Dihexyllead Diacetate Transformations

The stereochemistry of reactions involving dihexyllead diacetate is determined by the mechanistic pathway of the transformation. The spatial arrangement of atoms in the products is a direct consequence of how bonds are broken and formed around the lead center and the organic moieties.

When a reaction proceeds through a mechanism that involves an attack on an sp3-hybridized carbon, such as in an S_N2 reaction, a specific stereochemical outcome, typically inversion of configuration, is observed. ochemtutor.comlumenlearning.com This is because the incoming group must attack from the side opposite to the leaving group. ochemtutor.com

Conversely, if a reaction proceeds via an intermediate where the key carbon atom is sp2-hybridized and planar, such as a carbocation or a radical, a mixture of stereoisomers can be expected. ochemtutor.comlibretexts.org The incoming nucleophile or radical can attack either face of the planar intermediate with roughly equal probability, potentially leading to a racemic mixture of enantiomers or a mixture of diastereomers. ochemtutor.comlumenlearning.comlibretexts.org The final stereochemical composition can also be influenced by the presence of other chiral centers in the molecule, which can lead to the formation of diastereomers in unequal amounts. lumenlearning.comlibretexts.org

In the context of organolead compounds, if a reaction at a chiral carbon center proceeds through a discrete intermediate where chirality is lost, a racemic product is expected. lumenlearning.com However, if the reaction mechanism allows for the retention or inversion of configuration without passing through an achiral intermediate, then an optically active product can be obtained from an optically active starting material. lumenlearning.com

Coordination Chemistry and Structural Elucidation of Dihexyllead Diacetate Complexes

Lead Coordination Environment in Diorganolead(IV) Diacetate Derivatives

In many diorganolead(IV) complexes, the lead atom exhibits a coordination number greater than four, typically achieving a six- or seven-coordinate environment. This expansion of the coordination sphere is facilitated by the interaction of the lead center with the carbonyl oxygen atoms of the acetate (B1210297) groups or with solvent molecules when present. For instance, in diphenyllead(IV) diacetate, the lead atom is often found in a distorted octahedral geometry.

The acetate ligands in these complexes can adopt various coordination modes, including monodentate, bidentate chelating, or bridging fashions. This versatility in coordination contributes to the structural diversity observed in this class of compounds. For example, the reaction of diphenyllead(IV) diacetate with other ligands often results in the displacement of the acetate groups or a change in their coordination mode to accommodate the incoming ligand. researchgate.netresearchgate.net

Table 1: Coordination Environment in Selected Diorganolead(IV) Complexes

| Compound/Complex Fragment | Lead Coordination Number | Coordination Geometry | Ligand Coordination Modes | Reference |

| [PbPh₂(DAPTSC)] | 7 | Pentagonal bipyramidal | DAPTSC²⁻ acts as a pentadentate ligand in the equatorial plane. | researchgate.net |

| [PbPh₂(tspa)(dmso)] | 6 | Distorted octahedral | The tspa²⁻ ligand is O,S-chelated. | researchgate.net |

| [PbPh₂(OAc)(HL2)]·MeOH | Not specified | Not specified | Acetate ligand present alongside a multidentate organic ligand. | researchgate.net |

This table presents data for diorganolead(IV) complexes with ligands other than acetate to illustrate the variability in the lead coordination environment.

Supramolecular Assembly and Polymeric Architectures of Diorganolead(IV) Carboxylates

A prominent feature of diorganolead(IV) carboxylates is their propensity to form supramolecular structures and coordination polymers. This self-assembly is driven by the bridging capabilities of the carboxylate ligands, which can link multiple diorganolead(IV) units into extended one-, two-, or three-dimensional networks. The nature of the organic groups on the lead atom and the specific carboxylate ligand employed play a crucial role in directing the final architecture.

While discrete mononuclear complexes exist, polymeric structures are common, especially in the solid state. For instance, reactions of diorganolead(IV) diacetates with dicarboxylic acids can lead to the formation of coordination polymers where the dicarboxylate ligand bridges the PbR₂²⁺ moieties. znaturforsch.comacs.org The resulting structures can range from simple linear chains to more complex layered or framework arrangements. These extended structures are often further stabilized by intermolecular interactions such as hydrogen bonding and π-π stacking, particularly when aromatic groups are present. znaturforsch.com

The formation of these supramolecular assemblies can significantly influence the material properties of these compounds, such as their solubility and thermal stability.

Table 2: Supramolecular Features in Lead Carboxylate Complexes

| Compound | Structural Motif | Bridging Ligand | Key Intermolecular Interactions | Reference |

| [Pb(3-pdip)(L1)]·H₂O (L1H₂ = 1,6-hexanedioic acid) | 1-D staircase-like double-chain | 1,6-hexanedioate | Hydrogen bonding, π-π stacking | znaturforsch.com |

| [Pb(3-pdip)(L2)] (L2H₂ = homophthalic acid) | 1-D linear coordination polymer | Homophthalate | Hydrogen bonding, π-π stacking | znaturforsch.com |

| {[Pb₂(L)₁.₅(O)₀.₅]·EtOH·2H₂O}n | 1-D rod-shaped SBU | p-terphenyl-4,4″-dicarboxylate | Not specified | acs.org |

This table showcases examples of lead(II) carboxylate polymers to illustrate the types of supramolecular architectures that can be formed, which are analogous to what might be expected for diorganolead(IV) systems.

Crystal Structure Analysis of Dihexyllead Diacetate Analogs

As previously mentioned, specific crystal structure data for dihexyllead diacetate is not found in the reviewed literature. However, analysis of analogous structures provides valuable insights into the likely solid-state conformation of this compound. A relevant analog is (p-methoxyphenyl)-α-methylphenacyllead diacetate, for which an X-ray molecular structure has been determined. rsc.org In this and other diorganolead(IV) compounds, the lead atom typically adopts a coordination geometry that is a distortion from ideal polyhedra, such as octahedral or pentagonal bipyramidal.

The C-Pb-C bond angle in diorganolead(IV) compounds is a key structural parameter and is influenced by the steric bulk of the organic substituents. In the absence of strong intramolecular coordination, this angle is often greater than the tetrahedral angle of 109.5°. The acetate ligands can coordinate in a variety of ways, with Pb-O bond lengths providing evidence for the strength of the interaction. Often, one observes both shorter (covalent) and longer (coordinate) Pb-O bonds within the same structure, indicating an asymmetric coordination of the acetate groups.

Table 3: Selected Crystallographic Data for a Diorganolead(IV) Diacetate Analog

| Compound | (p-methoxyphenyl)-α-methylphenacyllead diacetate |

| Formula | C₁₈H₁₈O₅Pb |

| Crystal System | Not specified in abstract |

| Space Group | Not specified in abstract |

| Key Structural Features | The diorganolead diacetate was reported to be relatively unstable. rsc.org |

| Reference | rsc.org |

Detailed crystallographic parameters for this specific analog were not available in the abstract. The instability of some diorganolead diacetates can make obtaining suitable crystals for X-ray diffraction challenging. rsc.org

Influence of Steric and Electronic Effects on Coordination Geometry

The coordination geometry around the lead center in diorganolead(IV) complexes is governed by a delicate interplay of steric and electronic effects.

Electronic effects pertain to the influence of the electronic properties of the ligands on the metal center. The electronegativity of the atoms bound to lead and the electron-donating or -withdrawing nature of the organic substituents can modulate the Lewis acidity of the Pb(IV) center. The acetate ligands, being good oxygen donors, play a significant role in the electronic stabilization of the lead(IV) ion. The nature of the organic groups (e.g., electron-donating alkyl vs. electron-withdrawing aryl groups) can also fine-tune the reactivity of the C-Pb bond.

In essence, the final observed structure of a diorganolead(IV) diacetate is a compromise between the steric repulsions of the ligands and the electronic preferences of the lead atom to achieve a stable coordination environment.

Reactivity and Transformational Pathways of Dihexyllead Diacetate in Organic Synthesis

Dihexyllead Diacetate as a Reagent in Carbon-Carbon Bond Formation

Organolead(IV) reagents, including diorganolead diacetates, are effective in forming new carbon-carbon bonds. alevelchemistry.co.uk Their reactivity is often more pronounced than that of corresponding organotin compounds, making them useful for creating sterically hindered molecules. chemeurope.com The reactions typically proceed through intermediates where the organolead compound coordinates with the nucleophile, followed by reductive elimination of lead(II) acetate (B1210297).

Organolead triacetates have been established as versatile reagents for the electrophilic arylation, vinylation, and alkynylation of soft carbon nucleophiles. alfa-chemistry.comiupac.org These reactions provide efficient routes to various functionalized molecules. For instance, aryllead triacetates readily react with β-dicarbonyl compounds and derivatives of amino acids. rsc.orgrsc.org

The general process for arylation involves the reaction of an aryllead triacetate with a carbon nucleophile, often in the presence of a coordinating ligand like pyridine. wikipedia.orgchemeurope.com The mechanism is thought to involve the nucleophilic displacement of an acetate group on the lead atom by the nucleophile, forming a diorganolead intermediate. wikipedia.orgbdu.ac.in This is followed by a rearrangement that results in the formation of the C-C bond and a lead(II) species. wikipedia.org A free radical mechanism is generally ruled out as the reactions are insensitive to radical scavengers. wikipedia.orgchemeurope.com

Vinylation and alkynylation reactions proceed through similar pathways. iupac.org Vinyllead and alkynyllead triacetates, while often unstable and prepared in situ, are highly reactive. iupac.orgoup.com They can be generated from precursors such as vinyl or alkynyl stannanes via a tin-lead exchange with lead tetraacetate. iupac.org These reagents have been successfully used to introduce vinyl and alkynyl groups into various organic frameworks, including the synthesis of α-vinylglycine derivatives. rsc.orgrsc.org

Table 1: Examples of Arylation and Vinylation using Organolead(IV) Triacetates

| Substrate | Organolead Reagent | Product Type | Reference |

|---|---|---|---|

| 4-Ethoxycarbonyl-2-phenyl-4,5-dihydrooxazol-5-one | Aryllead triacetates | α-Arylglycine derivatives | rsc.org |

| 4-Ethoxycarbonyl-2-phenyl-4,5-dihydrooxazol-5-one | (E)-Styryllead triacetates | α-Vinylglycine derivatives | rsc.org |

| 4-Ethoxycarbonyl-2-methyl-4,5-dihydro-1,3-oxazol-5-one | Organolead triacetates | α-Aryl- or α-vinyl-N-acetylglycines | rsc.org |

| Ethyl 2-oxocyclohexanecarboxylate | p-Methoxyphenyllead triacetate | Ethyl 1-(p-methoxyphenyl)-2-oxocyclohexanecarboxylate | orgsyn.org |

| Phenols / β-Dicarbonyls | Organolead triacetates | Arylated phenols / dicarbonyls | alfa-chemistry.comiupac.org |

A distinctive feature of reactions involving organolead(IV) acetates is their pronounced regioselectivity, particularly the preference for forming sterically hindered quaternary carbon centers. alfa-chemistry.comiupac.org This unique reactivity is highly valuable in the synthesis of complex natural products and other molecules with congested structures. alfa-chemistry.comnih.gov

The arylation of β-dicarbonyl compounds and phenols illustrates this preference. alfa-chemistry.comiupac.org For example, in the reaction with substituted cyclic ketones, the aryl group is selectively introduced at the more substituted α-carbon. The reaction of the potassium enolate of 2,6-dimethylcyclohexanone (B152311) with p-anisyllead triacetate yields 2-aryl-2,6-dimethylcyclohexanones, demonstrating the formation of a quaternary center. iupac.org Similarly, only the more substituted enolate of 2-methylcyclohexanone (B44802) reacts, affording 2-(p-anisyl)-2-methylcyclohexanone. iupac.org This selectivity is attributed to electronic factors, where higher electron density at the reaction site favors the arylation. iupac.org

The formation of a quaternary carbon center is often a challenging synthetic task. nih.govbeilstein-journals.org The ability of organolead reagents to achieve this transformation under relatively mild conditions highlights their synthetic utility. The mechanism is believed to involve a ligand coupling process on a hypervalent lead intermediate, where the cis arrangement of the organic groups facilitates the bond formation. iupac.org

Arylation, Vinylation, and Alkynylation Reactions Mediated by Organolead(IV) Acetates

Oxidative Transformations Involving Diorganolead(IV) Diacetates

Lead(IV) compounds, such as lead tetraacetate (LTA), are powerful oxidizing agents. juniperpublishers.combeilstein-journals.org Diorganolead(IV) diacetates participate in and are intermediates in various oxidative transformations, including decarboxylation and C-H functionalization reactions.

The oxidative decarboxylation of carboxylic acids using lead tetraacetate is a well-established synthetic method. juniperpublishers.comresearchgate.net The reaction outcome is highly dependent on the structure of the carboxylic acid and the reaction conditions, potentially yielding alkanes, alkenes, or acetate esters. juniperpublishers.com These reactions are often performed in solvents like benzene (B151609) or acetic acid. juniperpublishers.com

The process can proceed through different mechanisms, including the formation of organolead intermediates. For primary and secondary carboxylic acids, the reaction typically yields acetate esters as the major products. juniperpublishers.com In the case of tertiary carboxylic acids, a mixture of alkenes and acetate esters is often obtained. juniperpublishers.com The reaction of a homoallylic alcohol with LTA can also lead to oxidative cleavage, which is proposed to proceed via a ligand exchange to form an organolead intermediate, followed by fragmentation. researchgate.net This highlights the role of transient organolead species in mediating complex oxidative transformations.

The direct functionalization of carbon-hydrogen (C-H) bonds is a primary goal in modern organic synthesis, offering a more efficient way to construct complex molecules. nih.govrsc.org While catalysts based on rhodium and palladium are more commonly associated with C-H functionalization, organometallic reagents involving heavy metals like lead have also been explored for such transformations. nih.gove-bookshelf.deresearchgate.net

Intermolecular C-H functionalization involves the reaction between two different molecules, where a C-H bond in one is replaced by a new bond. Achieving site-selectivity in molecules with multiple C-H bonds is a major challenge. nih.gove-bookshelf.de Catalysts or stoichiometric reagents are used to direct the reaction to a specific position, often aided by directing groups within the substrate. nih.govnih.gov

Intramolecular C-H functionalization, or cyclization, is a powerful strategy for constructing cyclic compounds. conicet.gov.arorganic-chemistry.orgnih.gov This process can be initiated by various reactive intermediates that abstract a hydrogen atom, leading to a radical that subsequently forms a new bond. organic-chemistry.org For example, photochemically induced intramolecular C-H functionalization can be used to synthesize a variety of heterocyclic systems. conicet.gov.arnih.gov While specific examples detailing the use of dihexyllead diacetate in C-H functionalization are not extensively documented, the known reactivity of organolead compounds in related transformations, such as intramolecular arylation, suggests their potential applicability in this area. conicet.gov.aracs.org

Decarboxylation Reactions and Organolead Intermediates

Role of Dihexyllead Diacetate in Heterocyclic Compound Synthesis

Organolead compounds serve as valuable reagents in the synthesis of heterocyclic structures. Their ability to mediate intramolecular C-C bond formation is a key strategy for ring closure. Six-membered heterocyclic organolead compounds have been synthesized from di-Grignard or organodilithio precursors and a diorganolead dihalide. researchgate.net

A notable application is the organolead-mediated synthesis of isoflavanones, which are important heterocyclic motifs. acs.org This transformation relies on the intramolecular arylation of an allyl β-ketoester, demonstrating the utility of these reagents in constructing complex heterocyclic frameworks. acs.org The general strategy of intramolecular α-arylation of ketone enolates is a powerful tool for creating benzo-fused heterocycles of various ring sizes. conicet.gov.ar Given the proficiency of organolead reagents in arylation reactions, they represent a viable, albeit toxic, class of reagents for such cyclizations. e-bookshelf.deconicet.gov.ar The synthesis often involves the generation of a new intramolecular α-aryl ketone bond, a transformation for which organolead reagents are well-suited. iupac.orgconicet.gov.ar

Computational and Theoretical Investigations of Dihexyllead Compounds

Reaction Pathway Modeling and Transition State Analysis

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions involving organolead compounds. harvard.edu By mapping the potential energy surface of a reaction, chemists can identify the most likely reaction pathways. numberanalytics.com This involves locating the transition state, which is the highest energy point along the reaction coordinate and represents the "point of no return" in a chemical transformation. numberanalytics.commit.edu

Transition state analysis provides critical insights into the kinetics and selectivity of a reaction. numberanalytics.comrsc.orggrantome.com By calculating the energy of the transition state, one can estimate the activation energy, which is a key factor determining the reaction rate. numberanalytics.com For reactions involving diorganolead compounds, such as ligand substitution or decomposition, theoretical modeling can help predict the most favorable pathways and the structures of the transient intermediates and transition states. harvard.edugenome.jpacs.org Geochemical reaction path modeling is a related technique used to understand mineral-water-gas interactions, which can sometimes involve organometallic species. researchgate.net

Advanced Spectroscopic Characterization Techniques for Diorganolead Iv Diacetates

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of diorganolead(IV) diacetates in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of the molecule. For organolead compounds, NMR studies typically involve the analysis of ¹H, ¹³C, and ²⁰⁷Pb nuclei.

¹H and ¹³C NMR are fundamental tools used to confirm the identity and integrity of the organic ligands—the hexyl chains and acetate (B1210297) groups—attached to the lead center. researchgate.net The chemical shifts, signal integrations, and coupling patterns provide a complete picture of the organic framework.

¹H NMR: The proton NMR spectrum of Lead, dihexyl-, diacetate is expected to show distinct signals corresponding to the acetate and hexyl moieties. The protons of the two methyl groups on the acetate ligands are chemically equivalent and should appear as a sharp singlet. The twelve methylene (B1212753) protons and two terminal methyl groups of the two hexyl chains would produce a series of multiplets with chemical shifts and coupling patterns characteristic of a long alkyl chain. The integration of these signals would confirm the 2:2 ratio of acetate to hexyl groups.

¹³C NMR: The ¹³C NMR spectrum provides complementary information, identifying each unique carbon atom in the molecule. slideshare.net A key signal is that of the carbonyl carbon in the acetate ligands, which appears far downfield. mdpi.com The acetate methyl carbons will produce another distinct signal. The six carbon atoms of the hexyl chain are chemically non-equivalent and are expected to give rise to six separate signals in the aliphatic region of the spectrum. The precise chemical shifts can be influenced by the coordination to the heavy lead atom. nih.gov

Dynamic processes, such as the rapid exchange of acetate ligands in solution, can also be studied. Changes in temperature might lead to broadening or sharpening of the acetate signals, providing insight into the kinetics of these exchange mechanisms.

Interactive Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Group | Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| Acetate | ¹H (-CH ₃) | ~2.0 | Singlet (s) | Chemical shift is characteristic for acetate protons. rsc.orgsigmaaldrich.com |

| Acetate | ¹³C (-C H₃) | ~21 | Quartet (q) | From coupling to attached protons. |

| Acetate | ¹³C (-C =O) | ~170 - 175 | Singlet (s) | Typical range for a carboxyl carbon. mdpi.com |

| Hexyl Chain | ¹H | ~0.8 - 1.8 | Multiplets (m) | Complex pattern for the -(CH₂)₅CH₃ chain. |

| Hexyl Chain | ¹³C | ~14 - 35 | Multiple Signals | Six distinct signals expected for the C1-C6 carbons. |

²⁰⁷Pb NMR spectroscopy is a powerful, though less common, technique that directly probes the lead nucleus. huji.ac.il The ²⁰⁷Pb isotope has a nuclear spin of 1/2 and a natural abundance of 22.1%, making it suitable for NMR analysis. huji.ac.il Its most significant feature is an exceptionally wide chemical shift range of over 11,000 ppm, which makes the ²⁰⁷Pb nucleus highly sensitive to subtle changes in its coordination environment, including coordination number, the geometry of the ligands, and the electronic nature of the atoms bonded to it. huji.ac.ilnih.gov

For this compound, the ²⁰⁷Pb chemical shift would provide a definitive signature of its specific coordination sphere. The value would be influenced by the presence of the two alkyl chains and the two acetate ligands. Studies on related lead carboxylates have shown that solid-state ²⁰⁷Pb NMR can effectively distinguish between different coordination modes (e.g., bridging vs. chelating carboxylates) and variations in crystal packing, which alter the local environment around the lead atom. nih.gov In solution, the chemical shift can provide insights into solvent interactions and the average coordination geometry. Computational studies are often employed to help interpret these shifts but require sophisticated models that account for relativistic effects due to the heavy lead atom. acs.org

Interactive Table 2: Properties of the ²⁰⁷Pb Nucleus for NMR Spectroscopy

| Property | Value | Significance |

| Nuclear Spin (I) | 1/2 | Yields sharp NMR signals without quadrupolar broadening. huji.ac.il |

| Natural Abundance | 22.1% | Sufficiently high for detection without isotopic enrichment. huji.ac.il |

| Chemical Shift Range | ~11,500 ppm | Extremely sensitive to the electronic environment and coordination geometry. huji.ac.il |

| Reference Compound | Tetramethyllead (Me₄Pb) | Standard reference (0 ppm) for ²⁰⁷Pb chemical shifts. huji.ac.il |

1H and 13C NMR for Ligand Coordination and Dynamics

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Bond Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. IR and Raman are often used as complementary methods; IR spectroscopy is sensitive to vibrations that cause a change in dipole moment (e.g., polar bonds like C=O), while Raman spectroscopy detects vibrations that cause a change in polarizability (e.g., non-polar bonds like C-C and Pb-C). mt.comphotothermal.com

For this compound, the IR spectrum is dominated by strong absorptions from the acetate ligands. The most informative bands are the asymmetric (νasym) and symmetric (νsym) stretching frequencies of the carboxylate group (COO). The positions of these bands and the difference between them (Δν = νasym - νsym) are diagnostic of the acetate's coordination mode:

Monodentate: A large Δν value.

Bidentate Chelating: A small Δν value.

Bidentate Bridging: An intermediate Δν value, similar to the ionic form.

Studies on analogous compounds like diphenyllead diacetate suggest a structure with both chelating and bridging acetate groups, and this would be reflected in the complexity of the carboxylate stretching region of the IR spectrum. researchgate.net The spectrum would also show C-H stretching and bending vibrations from the hexyl chains.

The Raman spectrum would be particularly useful for identifying the Pb-C symmetric stretching vibration, providing direct evidence of the lead-carbon bonds. It would also clearly show vibrations from the C-C backbone of the hexyl groups. spectroscopyonline.com

Interactive Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Technique | Expected Wavenumber (cm⁻¹) |

| Alkyl C-H | Stretching | IR & Raman | 2850 - 3000 |

| Acetate C=O | Asymmetric Stretch | IR | ~1550 - 1650 |

| Acetate C-O | Symmetric Stretch | IR | ~1400 - 1450 |

| Pb-C | Stretching | Raman | ~450 - 550 |

| C-C | Stretching | Raman | ~800 - 1200 |

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. Soft ionization techniques like Electrospray Ionization (ESI) are well-suited for organometallic complexes, as they can generate intact molecular ions with minimal fragmentation. uniovi.es

For this compound (C₁₆H₃₂O₄Pb), the molecular weight is approximately 495.2 g/mol . In an ESI-MS experiment, one would expect to observe the molecular ion or, more likely, adducts with sodium ([M+Na]⁺) or other cations.

High-resolution mass spectrometry can confirm the elemental composition. Tandem MS (MS/MS) experiments, where a specific ion is isolated and fragmented, are used to establish the structure. The fragmentation of the molecular ion would likely proceed through characteristic pathways:

Loss of Ligands: Sequential loss of acetate groups (as acetic acid, 60 Da, or acetate radical, 59 Da).

Loss of Alkyl Chains: Loss of hexyl groups (as a hexyl radical, 85 Da).

The resulting fragmentation pattern provides a fingerprint that helps confirm the connectivity of the ligands to the lead center.

Interactive Table 4: Expected Mass Spectrometry Fragments for this compound

| Ion Formula | Description | Expected m/z (approx.) |

| [C₁₆H₃₂O₄Pb]⁺ | Molecular Ion (M⁺) | 495.2 |

| [C₁₄H₂₉O₂Pb]⁺ | [M - CH₃COO]⁺ | 436.2 |

| [C₁₀H₂₂O₄Pb]⁺ | [M - C₆H₁₃]⁺ | 410.1 |

| [C₈H₁₉O₂Pb]⁺ | [M - C₆H₁₃ - CH₃COO]⁺ | 351.1 |

| [Pb]⁺ | Lead Ion | 207.2 |

X-ray Diffraction (XRD) and Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction (XRD) is the most powerful method for unambiguously determining the three-dimensional structure of a crystalline solid. libretexts.org It provides precise data on bond lengths, bond angles, coordination geometry, and intermolecular interactions in the crystal lattice. iastate.edu

While a specific crystal structure for this compound is not publicly available, its solid-state structure can be inferred from related diorganolead(IV) diacetates. researchgate.net For instance, the structure of diphenyllead diacetate reveals a distorted octahedral geometry around a hexacoordinate lead atom. researchgate.net In this structure, one acetate ligand is symmetrically chelating to the lead center, while the other acts as a bridge, linking adjacent molecules into an infinite polymeric chain. researchgate.net

Interactive Table 5: Structural Parameters Determined by X-ray Diffraction

| Parameter | Description | Expected Information for this compound |

| Crystal System & Space Group | The symmetry of the unit cell. | e.g., Monoclinic, P2₁/c (based on related structures). |

| Unit Cell Dimensions | The size and angles of the repeating unit (a, b, c, α, β, γ). | Precise values defining the crystal lattice. |

| Pb-C Bond Lengths | Distance between lead and the first carbon of the hexyl chains. | Expected to be in the range of 2.2 - 2.3 Å. |

| Pb-O Bond Lengths | Distances between lead and the oxygen atoms of the acetate ligands. | Would differ for chelating vs. bridging oxygens (~2.2 - 2.5 Å). |

| Coordination Geometry | The spatial arrangement of ligands around the lead center. | Likely a distorted octahedron. |

| Intermolecular Interactions | How molecules pack together in the crystal. | Likely polymeric chains formed by bridging acetate ligands. researchgate.net |

In Situ Spectroscopic Methods for Real-Time Reaction Monitoring

In situ spectroscopic methods, such as time-resolved IR or Raman spectroscopy, allow for the monitoring of chemical reactions as they occur, without the need to isolate intermediates. mt.com These techniques are invaluable for understanding reaction mechanisms, identifying transient species, and optimizing reaction conditions.

The synthesis of this compound could be monitored using in situ IR spectroscopy. By placing a probe directly into the reaction vessel, one could track the consumption of reactants (e.g., a lead precursor and an acetylating agent) and the formation of the product in real time. For example, the appearance and growth of the characteristic carboxylate stretching bands (νasym and νsym) of the coordinated acetate ligands would signal the progress of the reaction. This real-time data allows for the determination of reaction kinetics, including reaction rates and activation energies, and can help identify the formation of any short-lived intermediate species that would be missed by conventional analysis of the final product. mt.com

Environmental Fate and Transformation Pathways of Diorganolead Diacetates

Degradation Mechanisms in Environmental Matrices

The degradation of diorganolead compounds in the environment is a multifaceted process involving both abiotic and biotic mechanisms. These processes lead to the progressive removal of organic groups attached to the lead atom. researchgate.net

Abiotic Degradation:

Abiotic degradation of organolead compounds is primarily driven by chemical and physical factors present in the environment. nih.gov Sunlight, for instance, plays a crucial role in the photolytic cleavage of the lead-carbon bond, which is relatively weak. taylorfrancis.com This process can lead to the formation of free radicals and the subsequent decomposition of the organolead molecule. taylorfrancis.com In aqueous environments, hydrolysis can also contribute to the transformation of diorganolead diacetates, although the stability of the lead-carbon bond to hydrolysis can vary. core.ac.ukvedantu.com The presence of certain anions and cations in the water can also promote the breakdown of these compounds. researchgate.net

Biotic Degradation:

The following table summarizes the key degradation mechanisms for diorganolead compounds.

| Degradation Mechanism | Driving Factor(s) | Environmental Matrix | Key Processes |

| Abiotic Degradation | Sunlight (Photolysis), Water (Hydrolysis), Chemical Agents | Air, Water, Soil | Cleavage of Pb-C bond, free radical formation, decomposition. researchgate.nettaylorfrancis.com |

| Biotic Degradation | Microorganisms (Bacteria, Fungi) | Soil, Sediment | Enzymatic cleavage of Pb-C bond (dealkylation), utilization of organic groups. agriscigroup.usresearchgate.netmdpi.com |

Formation of Inorganic Lead Species from Diorganolead(IV) Diacetates

The transformation of diorganolead(IV) diacetates in the environment ultimately leads to the formation of more stable inorganic lead species, primarily the lead(II) ion (Pb²⁺). This occurs through a stepwise dealkylation process.

For a generic diorganolead diacetate, R₂Pb(OAc)₂, the process can be generalized as the sequential loss of the two organic (R) groups. While the initial compound is a diorganolead species, its degradation will proceed through a triorganolead-like intermediate if we consider the broader context of organolead degradation starting from tetraalkyllead. The general dealkylation pathway is as follows:

R₄Pb → R₃Pb⁺ → R₂Pb²⁺ → Pb²⁺ researchgate.net

In the case of a diorganolead diacetate, the degradation would start from the R₂Pb²⁺ state and proceed to inorganic lead. The acetate (B1210297) groups are likely to dissociate in aqueous solution. vedantu.comlibretexts.orglibretexts.orglumenlearning.com The core R₂Pb²⁺ cation then undergoes further dealkylation.

The transformation can be depicted as:

First Dealkylation: The diorganolead cation loses one of its organic groups to form a monoorganolead species.

Second Dealkylation: The resulting monoorganolead species then loses the second organic group, yielding the inorganic lead(II) ion.

This process ensures that the relatively more mobile and often more toxic organolead compounds are converted to the less mobile inorganic form, which tends to adsorb to soil and sediment particles. researchgate.net The rate of this conversion is critical in determining the persistence and potential impact of organolead pollution. researchgate.net

The following table illustrates the sequential formation of inorganic lead from a diorganolead compound.

| Step | Reactant Species | Product Species | Environmental Significance |

| Initial State | Diorganolead Cation (R₂Pb²⁺) | - | The initial form of the pollutant. |

| Step 1 | Diorganolead Cation (R₂Pb²⁺) | Monoorganolead Ion (RPb³⁺) + R⁻ | Reduction in the number of organic groups. |

| Step 2 | Monoorganolead Ion (RPb³⁺) | Inorganic Lead (Pb²⁺) + R⁻ | Final conversion to the more stable inorganic form. researchgate.net |

Bio-transformation Pathways

Biotransformation refers to the chemical modification of substances by living organisms, and in the context of diorganolead diacetates, it primarily involves microbial action. taylorfrancis.comwikipedia.org Microorganisms in soil and aquatic environments are capable of metabolizing organolead compounds, leading to their degradation. agriscigroup.usnih.gov

The primary biotransformation pathway for organolead compounds is dealkylation , which is the enzymatic cleavage of the lead-carbon bond. nih.gov This process is a form of biodegradation where bacteria and fungi break down the complex organometallic structure. researchgate.netmdpi.com The organic alkyl groups can serve as a source of carbon and energy for the microorganisms.

The biotransformation pathway mirrors the general degradation process, leading sequentially to less alkylated and ultimately inorganic lead. uni-bayreuth.de There is limited evidence to suggest that the reverse process, environmental methylation of inorganic lead to form organolead species, can occur under specific conditions, but degradation is the predominant pathway for anthropogenically introduced organoleads. acs.org

Factors influencing the rate of biotransformation include the type and abundance of microbial populations, as well as environmental conditions such as temperature, pH, and the availability of nutrients and electron acceptors. agriscigroup.us

The table below outlines the general biotransformation pathway for diorganolead compounds.

| Biotransformation Step | Mediating Organisms | Enzymatic Process | Resulting Transformation |

| Dealkylation of Diorganolead | Bacteria, Fungi | Cleavage of one Pb-C bond | Formation of a monoorganolead intermediate. researchgate.netnih.gov |

| Dealkylation of Monoorganolead | Bacteria, Fungi | Cleavage of the second Pb-C bond | Formation of inorganic lead (Pb²⁺). researchgate.netuni-bayreuth.de |

Future Directions and Emerging Research Avenues in Dihexyllead Diacetate Chemistry

Development of Novel Synthetic Methodologies

The classical synthesis of dialkyllead diacetates often involves the reaction of tetraalkyllead compounds with acetic acid or the alkylation of lead salts. wikipedia.org However, contemporary chemical synthesis emphasizes efficiency, selectivity, and sustainability, paving the way for the development of novel methodologies applicable to dihexyllead diacetate.

Future research could focus on direct C-H activation/functionalization pathways to synthesize dihexyllead diacetate from simpler, more readily available precursors. This approach, which is a significant area of research in organometallic catalysis, could offer a more atom-economical route compared to traditional methods that often involve multiple steps and the use of pre-functionalized reagents.

Another promising direction is the exploration of electrochemical methods for the synthesis of organolead compounds. researchgate.net Electrochemical synthesis can offer milder reaction conditions and a higher degree of control over the reaction, potentially leading to improved yields and purities. researchgate.net The in-situ generation of reactive intermediates under electrochemical conditions could also open up new synthetic pathways that are not accessible through conventional means.

Furthermore, the adaptation of flow chemistry to the synthesis of dihexyllead diacetate could provide significant advantages in terms of safety, scalability, and process control. The ability to perform reactions in a continuous flow system can minimize the handling of potentially hazardous materials and allow for precise control over reaction parameters, leading to more consistent product quality.

Table 1: Potential Novel Synthetic Routes for Dihexyllead Diacetate

| Methodology | Potential Advantages | Research Focus |

| Direct C-H Activation | Atom economy, reduced waste | Development of suitable catalyst systems |

| Electrochemical Synthesis | Mild conditions, high control | Optimization of electrode materials and reaction conditions |

| Flow Chemistry | Enhanced safety, scalability | Reactor design and process parameter optimization |

Exploration of New Catalytic Applications

While organolead compounds have historically been used as additives in gasoline, their potential as catalysts in organic synthesis is an area ripe for exploration. wikipedia.orgchemicalindustryjournal.co.uk The unique electronic and steric properties of the lead center in dihexyllead diacetate could be harnessed for novel catalytic transformations.

One area of potential is in polymerization reactions. Aryl lead triacylates have been shown to be effective catalysts in the production of polyurethane foams. aston.ac.uk Future research could investigate the utility of dihexyllead diacetate as a catalyst or co-catalyst in various polymerization processes, potentially influencing the polymer's properties, such as molecular weight distribution and tacticity.

Another avenue for investigation is in cross-coupling reactions. Organolead compounds have been shown to be more reactive than their organotin counterparts in certain coupling reactions, particularly for the synthesis of sterically hindered biaryls. wikipedia.org Research into the catalytic activity of dihexyllead diacetate in reactions such as Suzuki, Stille, or Sonogashira couplings could reveal new synthetic utilities. The development of palladium- and copper-catalyzed dimerization of aryl- and alkynyllead triacetates to form biaryls and diynes has been reported, suggesting the potential for similar reactivity with dialkyllead diacetates. researchgate.net

The use of dihexyllead diacetate in oxidation catalysis also warrants investigation. The ability of the lead center to cycle between different oxidation states could be exploited in the catalytic oxidation of various organic substrates. scirp.orgmdpi.comfrontiersin.org

Table 2: Potential Catalytic Applications of Dihexyllead Diacetate

| Application Area | Potential Reaction Type | Rationale |

| Polymer Chemistry | Polyurethane synthesis, olefin polymerization | Precedent with other organolead catalysts |

| Cross-Coupling Reactions | Biaryl synthesis, C-C bond formation | Higher reactivity compared to some organotin reagents |

| Oxidation Catalysis | Alcohol oxidation, hydrocarbon functionalization | Redox properties of the lead center |

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the elucidation of reaction mechanisms. researchgate.net The application of advanced computational modeling to dihexyllead diacetate can provide valuable insights that would be difficult to obtain through experimental means alone.

Density Functional Theory (DFT) calculations can be employed to predict the geometric and electronic structure of dihexyllead diacetate and its potential intermediates in chemical reactions. acs.org Such calculations can help in understanding the nature of the lead-carbon and lead-acetate bonds and how they might influence the compound's reactivity. A benchmark study on the calculation of 207Pb NMR chemical shifts has demonstrated the utility of computational methods in characterizing organolead compounds. acs.org

Molecular dynamics (MD) simulations could be used to study the behavior of dihexyllead diacetate in solution and its interactions with other molecules. This can be particularly useful in understanding its role in catalytic cycles and predicting its solubility and transport properties.

Furthermore, computational modeling can be instrumental in designing new synthetic routes and predicting the outcomes of unexplored reactions. By simulating potential reaction pathways, researchers can identify the most promising avenues for experimental investigation, thereby saving time and resources. solubilityofthings.com

Integration of In Situ Characterization in Mechanistic Elucidation

A deep understanding of reaction mechanisms is crucial for the rational design of new catalysts and synthetic methods. acs.org The integration of in situ characterization techniques allows for the direct observation of reactive intermediates and the real-time monitoring of reaction progress, providing invaluable mechanistic insights. mt.com

For reactions involving dihexyllead diacetate, techniques such as in situ Fourier-transform infrared (FTIR) and Raman spectroscopy can be used to track the changes in vibrational modes associated with the lead-ligand bonds as the reaction proceeds. mt.com This can help in identifying key intermediates and understanding the kinetics of their formation and consumption.

In situ Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for mechanistic studies. By monitoring the changes in the 207Pb NMR spectrum, for example, researchers could directly observe the transformation of dihexyllead diacetate into other lead-containing species during a reaction.

The application of in situ mass spectrometry techniques, such as Desorption Electrospray Ionization (DESI-MS), could allow for the direct sampling and analysis of reaction mixtures, providing information on the mass of transient species. njit.edu The elucidation of organometallic reaction mechanisms by in-situ mass spectrometry has proven to be a powerful approach. njit.edu

By combining these in situ techniques with kinetic studies and computational modeling, a comprehensive picture of the reaction mechanisms involving dihexyllead diacetate can be constructed, paving the way for the development of more efficient and selective chemical transformations.

Q & A

Q. What are the standard analytical methods for quantifying lead diacetate in environmental or biological matrices, and how can researchers validate their accuracy?

Lead diacetate analysis typically employs inductively coupled plasma mass spectrometry (ICP-MS) for total lead quantification, supplemented by chromatographic techniques (e.g., HPLC) to identify acetate ligands. Validation requires spike-and-recovery experiments using certified reference materials (CRMs) and adherence to ISO/IEC 17025 standards. For biological matrices, protocols must account for matrix interference, as seen in blood cell ROS detection methodologies using fluorescent probes like DCFH-DA .

Q. What safety protocols are critical when handling lead diacetate in laboratory settings?

Key protocols include:

- Engineering controls : Fume hoods to limit airborne exposure (OSHA PEL: 0.05 mg/m³ for lead).

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular contact.

- Decontamination : Immediate use of emergency showers/eye wash stations upon exposure .

- Monitoring : Regular air sampling and biological monitoring for lead accumulation in blood .

Q. How is lead diacetate regulated under international chemical safety frameworks, and what compliance challenges arise in research?

Lead diacetate is classified as a Substance of Very High Concern (SVHC) under REACH due to its carcinogenicity and reproductive toxicity. Compliance requires rigorous documentation of usage, waste disposal, and substitution efforts. Researchers must navigate conflicting regional regulations; for example, OEKO-TEX® standards mandate heavy metal testing in textiles, while Cal/OSHA enforces workplace exposure limits .

Advanced Research Questions

Q. How does the coordination chemistry of lead diacetate influence its reactivity in organic synthesis?

Lead diacetate acts as a Lewis acid catalyst in reactions such as pyrazoline synthesis, where its acetate ligands facilitate ligand exchange. For example, in hexasubstituted pyrazoline formation, lead tetraacetate reacts with pentasubstituted 2H-pyrazoles to generate acetoxy intermediates. Solvent choice (e.g., ROH for alkoxy-substituted derivatives) modulates reactivity, suggesting ligand lability is critical for product diversity .

Q. How can researchers resolve contradictions in toxicological data regarding lead diacetate’s effects across different biological systems?

Discrepancies arise from variations in bioavailability (e.g., aqueous vs. lipid matrices) and metabolic pathways. A methodological approach includes:

- Comparative dose-response studies : Parallel testing in in vitro (e.g., human hepatocytes) and in vivo (rodent) models.

- Mechanistic profiling : Assessing lead’s interaction with sulfhydryl groups in proteins vs. DNA adduct formation .

- Meta-analysis : Cross-referencing data from HSIS and Safe Work Australia to identify exposure thresholds .

Q. What advanced computational models predict the environmental fate of lead diacetate derivatives?

Quantum chemical calculations (e.g., DFT) and QSPR models evaluate hydrolysis rates and soil adsorption coefficients (Kd). For example, neural network-based profiling of trans-p-coumaryl diacetate’s structure-property relationships can be adapted to predict lead diacetate’s persistence in aquatic systems .

Methodological Guidance for Experimental Design

Q. What statistical frameworks are recommended for optimizing experimental conditions in lead diacetate studies?

D-optimal design and response surface methodology (RSM) are effective for multivariate optimization. For example, these methods were applied to ROS detection in blood cells activated by PMA, balancing probe concentration (e.g., DCFH-DA) and incubation time .

Q. How should researchers structure data analysis to ensure reproducibility in lead diacetate toxicity studies?

- Data segmentation : Separate raw data (instrument outputs) from processed results (normalized to controls).

- Transparency : Publish full protocols for heavy metal extraction and quantification, as outlined in analytical chemistry reporting standards .

- Open-access repositories : Share datasets in platforms like Zenodo to enable meta-analyses .

Tables for Key Methodological Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.